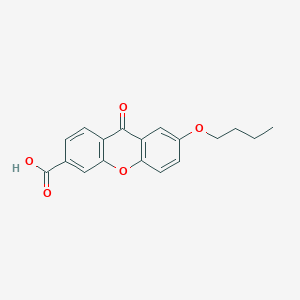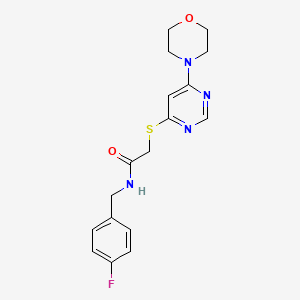![molecular formula C17H30S B14130462 1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane CAS No. 89051-14-9](/img/structure/B14130462.png)
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups and a thiadispiro structure, which contributes to its distinct chemical behavior .
Preparation Methods
The synthesis of 1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions typically involve maintaining specific temperatures and using catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane can be compared with other similar compounds, such as:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar methyl group arrangement but lacks the thiadispiro structure, resulting in different chemical properties.
1,1,3,3,8,8,10,10-Octamethyl-4,11-dioxo-2,9-dioxa-6,12,13-trithia-dispiro[4.1.4.2]tridecane: This compound shares the dispiro structure but has additional oxygen atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of sulfur, which imparts distinct chemical and physical properties .
Properties
CAS No. |
89051-14-9 |
|---|---|
Molecular Formula |
C17H30S |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1,1,3,3,6,6,9,9-octamethyl-10-thiadispiro[3.0.45.14]decane |
InChI |
InChI=1S/C17H30S/c1-12(2)9-10-13(3,4)16(12)17(18-16)14(5,6)11-15(17,7)8/h9-11H2,1-8H3 |
InChI Key |
HMTUVZDMGZJIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C12C3(S2)C(CC3(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)




